Atractylenolide-II

Catalog No.
S13909236
CAS No.
M.F
C15H20O2
M. Wt
232.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Atractylenolide-II

Product Name

Atractylenolide-II

IUPAC Name

(4aS,8aR,9aS)-3,8a-dimethyl-4-methylidene-5,6,7,8,9,9a-hexahydro-4aH-benzo[f][1]benzofuran-2-one

Molecular Formula

C15H20O2

Molecular Weight

232.32 g/mol

InChI

InChI=1S/C15H20O2/c1-9-11-6-4-5-7-15(11,3)8-12-13(9)10(2)14(16)17-12/h11-12H,1,4-8H2,2-3H3/t11-,12+,15-/m1/s1

InChI Key

WVOSZPPZKISKDJ-TYNCELHUSA-N

Canonical SMILES

CC1=C2C(CC3(CCCCC3C2=C)C)OC1=O

Isomeric SMILES

CC1=C2[C@H](C[C@]3(CCCC[C@@H]3C2=C)C)OC1=O

Atractylenolide II is a bioactive compound derived from the dried rhizome of Atractylodes macrocephala, a plant widely used in traditional Chinese medicine. This compound belongs to the class of sesquiterpene lactones, characterized by a unique tricyclic structure that distinguishes it from other similar compounds. Atractylenolide II is known for its diverse pharmacological properties, including anti-cancer, anti-inflammatory, and neuroprotective effects. Its chemical formula is C15H20O2C_{15}H_{20}O_2, and it has been the subject of extensive research due to its therapeutic potential in various medical conditions .

That contribute to its biological activity. It can undergo oxidation and dehydration reactions, which are crucial for its interconversion with other atractylenolides. For instance, Atractylenolide II can be formed from Atractylenolide III through dehydration in the presence of hydrochloric acid and ethanol. Additionally, the hydrogen atom at carbon 7 in Atractylenolide I can be replaced by a hydroxyl group, generating Atractylenolide III, which is less stable and can revert to Atractylenolide II through intramolecular dehydration .

Atractylenolide II exhibits significant biological activities:

  • Anti-Cancer Properties: It has been shown to suppress glycolysis and induce apoptosis in various cancer cell lines by blocking the PADI3-ERK signaling pathway. This mechanism has been particularly noted in endometrial cancer cells .
  • Anti-Inflammatory Effects: Atractylenolide II reduces nitric oxide secretion in macrophages and inhibits pro-inflammatory cytokines, contributing to its anti-inflammatory profile .
  • Neuroprotective Effects: It protects neuronal cells from oxidative stress and inflammation, highlighting its potential use in neurodegenerative diseases .

The synthesis of Atractylenolide II can be achieved through several methods:

  • Extraction from Natural Sources: The primary method involves extracting the compound from the rhizomes of Atractylodes macrocephala using solvents such as ethanol or methanol.
  • Chemical Synthesis: Synthetic routes may involve the modification of simpler sesquiterpenes or the use of specific reagents to facilitate oxidation and dehydration reactions necessary for converting other atractylenolides into Atractylenolide II .

Atractylenolide II has various applications in medicine and pharmacology:

  • Cancer Treatment: Due to its ability to induce apoptosis in cancer cells, it is being explored as a potential therapeutic agent for various cancers.
  • Anti-Inflammatory Treatments: Its efficacy in reducing inflammation makes it suitable for treating conditions such as arthritis and other inflammatory diseases.
  • Neuroprotection: The compound's protective effects on neuronal cells suggest potential applications in treating neurodegenerative disorders like Alzheimer’s disease .

Research on the interactions of Atractylenolide II with other compounds indicates that it may influence various signaling pathways:

  • PADI3-ERK Signaling Pathway: Studies have demonstrated that Atractylenolide II inhibits PADI3 expression, which is linked to glycolysis regulation and cancer cell proliferation.
  • MAPK Signaling Pathway: It modulates MAPK signaling pathways, which are critical for cell survival and proliferation, indicating potential interactions with other therapeutic agents targeting these pathways .

Atractylenolide II is part of a family of compounds known as atractylenolides, which includes Atractylenolide I and Atractylenolide III. Here is a comparison highlighting their uniqueness:

CompoundStructure TypeMajor ActivitiesUnique Features
Atractylenolide ISesquiterpene LactoneAnti-inflammatory, neuroprotectiveMore potent anti-inflammatory effects
Atractylenolide IISesquiterpene LactoneAnti-cancer, anti-inflammatoryInduces apoptosis via PADI3 pathway
Atractylenolide IIISesquiterpene LactoneAnti-cancer, anti-inflammatoryLess stable; can convert to other forms

Other similar compounds include:

  • Dehydrocostus lactone
  • Methylatractylenolide II
  • Biatractylolide II

These compounds share structural similarities but differ in their biological activities and mechanisms of action. The unique properties of Atractylenolide II make it a significant focus for further research into its therapeutic applications .

Atractylenolide-II occurs naturally in Atractylodes macrocephala rhizomes alongside its analogs atractylenolide-I and -III, with concentrations influenced by environmental factors such as soil composition, cultivation methods, and geographic location. Quantitative analyses of Korean and Chinese A. japonica samples demonstrate a 11- to 26-fold variation in atractylenolide content across populations, with atractylenolide-III typically dominating followed by atractylenolide-II and -I.

The biosynthetic pathway involves enzymatic oxidation of the precursor compound atractylon through cytochrome P450-mediated reactions. Experimental models using iron(IV)-oxo porphyrin π-cation radicals—biomimetics of CYP450 enzymes—demonstrate that atractylenolide-II undergoes hydroxylation at C-8 to form atractylenolide-III, which subsequently dehydrates to produce atractylenolide-I. This conversion cascade follows hydrogen atom abstraction and oxygen rebound mechanisms, with kinetic studies confirming the preferential formation of atractylenolide-III under physiological conditions.

Structural Differentiation from Atractylenolide-I and -III

The structural relationships among atractylenolides derive from their oxygenation patterns and lactone ring configurations:

CompoundCore Structure ModificationsMolecular WeightKey Functional Groups
Atractylenolide-IIBase sesquiterpene skeleton with γ-lactone ring230.3 g/molC-7 methyl, C-8 hydrogen
Atractylenolide-IIIHydroxyl group at C-8 position246.3 g/molC-8 hydroxyl, C-15 methyl
Atractylenolide-IDehydrated form lacking C-8 hydroxyl228.3 g/molC-8 double bond

Mass spectrometry analyses (m/z 231.00 → 185.09 for atractylenolide-II vs. m/z 249.00 → 203.09 for atractylenolide-III) provide distinct fragmentation patterns for differentiation. Nuclear magnetic resonance spectroscopy further resolves structural variations through characteristic chemical shifts, particularly in the C-8 and C-15 regions.

Atractylenolide-II demonstrates potent anti-inflammatory properties through the targeted inhibition of Nuclear Factor-Kappa B signaling pathways in macrophage-mediated inflammatory responses. The compound exerts its therapeutic effects by interfering with multiple components of the Nuclear Factor-Kappa B activation cascade, ultimately leading to reduced production of pro-inflammatory mediators and enhanced resolution of inflammatory processes.

Molecular Mechanisms of Nuclear Factor-Kappa B Inhibition

Research investigations have established that Atractylenolide-II effectively suppresses Nuclear Factor-Kappa B activation through several distinct molecular mechanisms [1] [2]. In breast cancer cell models, treatment with Atractylenolide-II at concentrations ranging from 35 to 70 μM resulted in significant reductions in Nuclear Factor-Kappa B expression, accompanied by decreased levels of Inhibitor Kappa B Kinase-alpha and Cyclooxygenase-2 [1]. The compound's inhibitory effects on Nuclear Factor-Kappa B transcriptional activity were confirmed through luciferase reporter assays, demonstrating its capacity to block Nuclear Factor-Kappa B-mediated gene transcription in both MCF-7 and MDA-MB-231 cell lines.

Studies examining the upstream regulatory mechanisms reveal that Atractylenolide-II interferes with Inhibitor Kappa B phosphorylation and degradation processes [1] [2]. In hepatocellular carcinoma models, Atractylenolide-II treatment significantly reduced the expression of Tumor Necrosis Factor Receptor Associated Factor 6, phosphorylated p65/p65 ratio, and phosphorylated Inhibitor Kappa B-alpha/Inhibitor Kappa B-alpha ratio [3] [4]. These findings indicate that the compound acts at multiple levels within the Nuclear Factor-Kappa B signaling cascade, preventing both the initial activation steps and the nuclear translocation of Nuclear Factor-Kappa B dimers.

Macrophage Polarization and Phenotypic Modulation

Atractylenolide-II exhibits remarkable capacity to modulate macrophage polarization states, promoting the transition from pro-inflammatory M2 phenotypes to anti-inflammatory M1 phenotypes [5]. In studies utilizing THP-1-derived macrophages co-cultured with gastric cancer cells, Atractylenolide-II treatment at concentrations of 50 to 200 mg/L significantly increased the expression of M1 macrophage surface markers, particularly CD86, while simultaneously reducing M2 macrophage markers such as CD206 [5].

The molecular basis for this polarization shift involves the suppression of phosphatidylinositol 3-kinase signaling pathways [5]. Western blot analysis revealed that Atractylenolide-II treatment resulted in decreased expression of phosphorylated phosphatidylinositol 3-kinase protein in macrophages, which correlates directly with the observed phenotypic changes. This phosphatidylinositol 3-kinase pathway inhibition appears to be a critical mechanism by which Atractylenolide-II redirects macrophage function toward pro-inflammatory, tumor-suppressive activities.

Inflammatory Mediator Regulation

The compound's effects on inflammatory mediator production represent a key aspect of its anti-inflammatory action. In lipopolysaccharide-stimulated macrophage models, Atractylenolide-II demonstrated dose-dependent inhibition of nitric oxide secretion [6]. Although the specific mechanisms underlying this nitric oxide suppression require further investigation, the observed effects suggest that Atractylenolide-II can effectively counteract inflammatory activation in macrophages.

Studies examining cytokine production profiles reveal that Atractylenolide-II treatment leads to significant alterations in pro-inflammatory and anti-inflammatory cytokine balance [5]. In macrophage polarization experiments, treatment with Atractylenolide-II resulted in increased expression of M1-associated cytokines including Tumor Necrosis Factor-alpha, Human Leukocyte Antigen-DRA, and CD80 at both messenger ribonucleic acid and protein levels. Conversely, the compound suppressed M2-associated cytokines such as Transforming Growth Factor-beta, Interleukin-10, and Interleukin-6, indicating a comprehensive shift in the inflammatory profile toward tumor-suppressive immunity.

Crosstalk Between Mitogen-Activated Protein Kinase Signaling and Cytokine Production

The intricate relationship between Mitogen-Activated Protein Kinase signaling pathways and cytokine production represents a fundamental aspect of Atractylenolide-II's immunomodulatory effects. The compound demonstrates sophisticated regulatory control over multiple Mitogen-Activated Protein Kinase cascades, resulting in coordinated modulation of inflammatory cytokine networks and enhanced therapeutic outcomes.

Extracellular Signal-Regulated Kinase Pathway Modulation

Atractylenolide-II exerts profound effects on Extracellular Signal-Regulated Kinase signaling cascades, with distinct outcomes depending on cellular context and concentration parameters [7] [8] [9]. In mammary carcinogenesis models, Atractylenolide-II treatment activated Extracellular Signal-Regulated Kinase within the broader c-Jun N-terminal Kinase/Extracellular Signal-Regulated Kinase-Nuclear Factor Erythroid 2-Like 2-Antioxidant Response Element pathway, leading to enhanced cytoprotective responses and reduced inflammatory markers [7] [10].

Research utilizing glioblastoma cell models demonstrated that Atractylenolide-II treatment significantly increased phosphorylation of Extracellular Signal-Regulated Kinase, correlating with cell cycle arrest at G0/G1 phase and reduced expression of Cyclin A and Cyclin B [9]. These findings suggest that Atractylenolide-II-induced Extracellular Signal-Regulated Kinase activation can serve anti-proliferative functions, particularly in cancer cell contexts where controlled cell cycle progression is therapeutically beneficial.

Conversely, in gastric carcinoma cell lines, Atractylenolide-II treatment resulted in decreased phosphorylated Extracellular Signal-Regulated Kinase levels, accompanied by reduced cell proliferation and enhanced apoptosis [8]. This apparent contradiction highlights the context-dependent nature of Extracellular Signal-Regulated Kinase signaling and suggests that Atractylenolide-II may function as a sophisticated modulator capable of fine-tuning pathway activity based on cellular requirements.

p38 Mitogen-Activated Protein Kinase Activation and Stress Responses

The p38 Mitogen-Activated Protein Kinase pathway represents a critical target for Atractylenolide-II's therapeutic effects, particularly in contexts involving cellular stress and inflammatory responses [11] [9]. In radiation damage models, Atractylenolide-II treatment effectively upregulated p38 Mitogen-Activated Protein Kinase expression, which subsequently served as a regulator of Nuclear Factor Erythroid 2-Like 2 signaling cascades [11]. This p38-Nuclear Factor Erythroid 2-Like 2 axis proved essential for the compound's radioprotective effects, as treatment with p38 Mitogen-Activated Protein Kinase inhibitors significantly downregulated Nuclear Factor Erythroid 2-Like 2 and its downstream target genes.

Mechanistic studies reveal that Atractylenolide-II-induced p38 Mitogen-Activated Protein Kinase activation promotes the expression of critical antioxidant factors, including Heme Oxygenase-1 and NADPH Dehydrogenase Quinone Oxido-Reductase 1 [11]. These enzymes play fundamental roles in cellular defense against oxidative stress and inflammatory damage, suggesting that p38 pathway activation by Atractylenolide-II contributes to enhanced cellular resilience and reduced inflammatory burden.

Cytokine Network Regulation Through Mitogen-Activated Protein Kinase Crosstalk

The interconnected nature of Mitogen-Activated Protein Kinase signaling pathways enables Atractylenolide-II to orchestrate comprehensive changes in cytokine production profiles [7] [12]. In mammary epithelial cell models exposed to lipopolysaccharide-induced inflammation, Atractylenolide-II pretreatment significantly reduced levels of pro-inflammatory cytokines including Interleukin-6 and Interleukin-1 beta, while simultaneously increasing the glutathione/glutathione disulfide ratio as an indicator of enhanced antioxidant capacity [7].

Studies examining prostate cancer cell responses revealed that Atractylenolide-II treatment suppressed Interleukin-6 production through modulation of Janus Kinase 2/Signal Transducer and Activator of Transcription 3 signaling pathways [12]. This cytokine suppression correlated with enhanced apoptosis and cell cycle arrest, demonstrating the therapeutic potential of coordinated Mitogen-Activated Protein Kinase and cytokine regulation.

The compound's effects extend beyond individual cytokine suppression to encompass broader inflammatory network modulation. Research indicates that Atractylenolide-II treatment can simultaneously reduce multiple inflammatory markers while enhancing anti-inflammatory and cytoprotective factors [7] [11]. This comprehensive approach suggests that the compound functions as a systems-level regulator capable of rebalancing inflammatory networks toward resolution and tissue repair.

Temporal Dynamics and Concentration-Dependent Effects

The temporal dynamics of Mitogen-Activated Protein Kinase activation and cytokine production represent critical factors in Atractylenolide-II's therapeutic efficacy. Studies utilizing varying treatment durations demonstrate that optimal anti-inflammatory effects typically require sustained exposure periods, with significant effects observed after 24 to 48 hours of treatment [7] [8]. This time course suggests that the compound's primary mechanisms involve transcriptional and translational changes rather than immediate post-translational modifications.

XLogP3

3.4

Hydrogen Bond Acceptor Count

2

Exact Mass

232.146329876 g/mol

Monoisotopic Mass

232.146329876 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-10-2024

Explore Compound Types